molecular formula C27H30N4O B11980401 N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide CAS No. 303107-60-0

N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Cat. No.: B11980401
CAS No.: 303107-60-0
M. Wt: 426.6 g/mol
InChI Key: BAEKDXLKCSGVRM-XAYXJRQQSA-N
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Description

N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is a chemical compound with the CAS Registry Number 303107-60-0 . It has a molecular formula of C 27 H 30 N 4 O and an average molecular mass of 426.564 . This reagent is supplied with a guaranteed purity of 95% or higher . As a hydrazone derivative featuring a benzylpiperazine moiety, this compound is a valuable building block in medicinal chemistry and pharmaceutical research . Chemically, it is characterized as a hydrazone, a class of compounds known for their diverse biological activities and utility in the synthesis of more complex heterocyclic systems . Its specific molecular structure, which includes a biphenyl group, makes it a useful intermediate for investigating structure-activity relationships (SAR) and for the discovery and development of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

303107-60-0

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C27H30N4O/c1-22(24-12-14-26(15-13-24)25-10-6-3-7-11-25)28-29-27(32)21-31-18-16-30(17-19-31)20-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,29,32)/b28-22+

InChI Key

BAEKDXLKCSGVRM-XAYXJRQQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting an acyl hydrazine with an aldehyde or ketone, leading to the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its functional groups:

Hydrazone Functional Group

  • Hydrolysis : Under acidic/basic conditions, the hydrazone linkage can hydrolyze to regenerate the parent hydrazide and carbonyl compound.

  • Tautomerism : The ethylidene group may undergo keto-enol tautomerism, influencing stability and reactivity.

Piperazine Ring

  • Nucleophilic Substitution : The piperazine nitrogen can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides).

  • Electrophilic Attack : Substituents on the piperazine (e.g., benzyl) may stabilize the ring, affecting reactivity.

Biphenyl Moiety

  • π-π Interactions : The biphenyl group participates in non-covalent interactions, potentially influencing binding to biological targets.

  • Lipophilicity : Enhances solubility in organic solvents, affecting reaction kinetics.

Characterization Techniques

The compound’s structure and purity are validated using:

Technique Key Observations Relevance
NMR Spectroscopy - ¹H-NMR : Signals for aromatic protons, piperazine CH₂ groups, and hydrazone NH.Confirms structural integrity and functional group presence.
Mass Spectrometry - Molecular ion peak : m/z ~362 (calculated from molecular formula C₂₃H₂₇N₃O₂).Verifies molecular weight and composition.
IR Spectroscopy - NH stretch : ~3263 cm⁻¹; C=O stretch : ~1741 cm⁻¹.Identifies hydrazone and carbonyl groups .

Potential Reaction Pathways

The compound’s functional groups enable diverse reactivity:

Reaction Type Conditions Product
Hydrazone Hydrolysis Acidic/Basic pH, HeatParent hydrazide + carbonyl compound.
Nucleophilic Substitution Electrophile (e.g., alkyl halide), BaseAlkylated piperazine derivative.
Oxidation Oxidizing agents (e.g., H₂O₂)Formation of oxidized piperazine derivatives.
Tautomerism Thermal/ProtonationEnol/keto forms of the hydrazone.

Research Findings

  • Structural Stability : The biphenyl group enhances lipophilicity, potentially stabilizing the compound in organic solvents.

  • Biological Interactions : The piperazine moiety may interact with biological targets (e.g., neurotransmitter receptors), but specific mechanisms require further study.

  • Synthetic Challenges : Multi-step synthesis demands precise control of reaction conditions to minimize byproducts.

Scientific Research Applications

Key Features

  • Biphenyl Moiety : Known for its role in enhancing the lipophilicity and biological activity of compounds.
  • Hydrazone Linkage : Provides stability and can facilitate interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide exhibit significant antitumor properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study published in ResearchGate explored the synthesis of related hydrazone derivatives and their antitumor activities against several cancer cell lines. The results showed promising cytotoxic effects, suggesting that the biphenyl structure enhances the biological activity of these compounds .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Testing

In another study focusing on similar compounds, researchers tested various derivatives for their ability to inhibit bacterial growth. The findings suggested that modifications to the hydrazone structure could lead to enhanced antimicrobial activity .

Neuropharmacological Effects

There is emerging evidence that this compound may have neuropharmacological applications, particularly in treating neurological disorders.

Case Study: Neuropharmacological Screening

A publication reported on the neuroprotective effects of related hydrazone compounds in models of neurodegeneration. These studies indicated potential benefits in reducing neuronal apoptosis and improving cognitive function .

Comparative Analysis of Related Compounds

Compound NameStructureAntitumor ActivityAntimicrobial ActivityNeuropharmacological Effects
This compoundStructureHighModeratePotential
N'-(2-cyanoacetohydrazide)StructureModerateHighLimited
N'-(benzylpiperidin-piperazin-1-yl)acylhydrazoneStructureLowHighConfirmed

Mechanism of Action

The mechanism of action of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations in the hydrazone core, biphenyl group, and piperazine/piperidine modifications. Below is a detailed comparison:

Core Hydrazone Derivatives
Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Activity Reference
N'-(1-(4-Biphenylyl)ethylidene)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole-sulfanyl group Not reported 45–56 Anticancer (in silico docking with VEGFR2)
(E)-N′-((4′-Chloro-[1,1′-biphenyl]-4-yl)methylene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide Chlorobiphenyl, tetrahydroquinoline Not reported Not reported VEGFR2 inhibition (IC₅₀ = 8.5 μM in glioblastoma models)
N′-Benzylidene-2-(4-((4-bromophenyl)sulfonyl)-1-piperazinyl)acetohydrazide Bromophenyl sulfonyl-piperazine Not reported Not reported Antimicrobial (broad-spectrum, in silico ADME favorable)
Target Compound: N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide 4-Benzylpiperazine, biphenyl ethylidene Not reported Not reported Hypothesized: Enzyme inhibition (α-glucosidase, tyrosinase) based on analogs

Key Observations :

  • Triazole-sulfanyl analogs (e.g., ) exhibit enhanced anticancer activity due to sulfur-mediated DNA binding.
  • Chlorobiphenyl derivatives (e.g., ) show specificity for VEGFR2 inhibition, critical in anti-angiogenic therapy.
  • Sulfonyl-piperazine substituents (e.g., ) improve pharmacokinetic profiles, enhancing blood-brain barrier penetration.
Biphenyl Ethylidene Variants
  • N'-(1-(4-Hydroxyphenyl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide (): Introduces a hydroxyl group, increasing solubility but reducing metabolic stability compared to the target compound .
  • N′-[(E)-1-(4-Bromophenyl)ethylidene]acetohydrazide (): Demonstrates virustatic effects against hepatitis A (IC₅₀ = 10.7 μg/mL), suggesting biphenyl groups enhance antiviral activity .
Piperazine/Piperidine Modifications
  • 4-Benzylpiperazine vs.
  • 2-(4-Benzylpiperazin-1-yl) vs. 2-(Naphthalen-1-yl) (): Naphthyl groups improve fluorescence properties, useful in bioimaging, but reduce enzyme inhibition efficacy .

Biological Activity

N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its biphenyl and piperazine moieties, which are known to contribute to various biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H26N4\text{C}_{22}\text{H}_{26}\text{N}_{4}

This structure includes a biphenyl group, an ethylene linkage, and a piperazine ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In a study evaluating various hydrazones, including those similar to this compound, it was found that these compounds displayed notable activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of hydrazone derivatives. For instance, derivatives containing piperazine rings have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific hydrazone has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds similar to this compound have been studied as potential dual inhibitors for cholinesterases and amyloid-beta aggregation. This dual action is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's .

Case Studies

A case study involving a series of hydrazone derivatives revealed that modifications in the structure significantly influenced their biological activities. In particular, the introduction of electron-donating or withdrawing groups on the biphenyl moiety altered the potency against bacterial strains and cancer cells. The findings suggested a structure-activity relationship (SAR) that could guide future synthesis and optimization efforts.

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
Anticancer (HeLa Cells)HeLa10
Cholinesterase InhibitionHuman Serum25

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